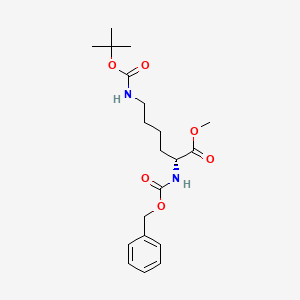

Z-D-Lys(boc)-ome

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-D-Lys(Boc)-OH, also known as Nα-Cbz-Nε-Boc-D-Lysine or Nα-Z-Nε-Boc-D-lysine, is a compound with the empirical formula C19H28N2O6 .

Synthesis Analysis

Z-D-Lys(Boc)-OH is a building block with side protection orthogonal to Fmoc/tBu strategy . It can be used for side-specific derivatization . The compound has a molecular formula of C19H28N2O6, an average mass of 380.435 Da, and a mono-isotopic mass of 380.194733 Da .

Molecular Structure Analysis

The molecular structure of Z-D-Lys(Boc)-OH includes 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 12 freely rotating bonds . The compound has a molar refractivity of 99.0±0.3 cm³ .

Physical And Chemical Properties Analysis

Z-D-Lys(Boc)-OH has a density of 1.2±0.1 g/cm³, a boiling point of 587.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 92.2±3.0 kJ/mol and a flash point of 308.8±30.1 °C . The index of refraction is 1.524 . The polar surface area is 114 Ų, and the polarizability is 39.2±0.5 10^-24 cm³ . The surface tension is 45.7±3.0 dyne/cm, and the molar volume is 323.5±3.0 cm³ .

科学的研究の応用

Oligomerization of L-Lysine Methyl Ester

Research by Qin et al. (2014) explored the protease-catalyzed oligomerization of l-lysine methyl ester, specifically focusing on the influence of Nε-protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) on the process. The study found that using Nε-protected l-lys monomers, such as Ne-Boc-l-Lys-OMe, led to products with pH-dependent average degree of polymerization (DPavg) values. This insight into the enzymatic oligomerization process could have implications for the development of novel peptide-based materials with tailored properties (Qin et al., 2014).

Sonication-induced Fibrous Architectures

A study by Afrasiabi and Kraatz (2013) demonstrated the use of an ultra-short peptide Boc-L-Phe-L-Lys(Z)-OMe as a low molecular weight gelator (LMWG) for various solvents under sonication. This peptide was able to form coiled fibers and demonstrated self-healing and thermal chiroptical switching behavior, indicating its potential in creating novel organogel materials for various applications. The research highlights the unique self-assembly and structural control achievable with peptides like Z-D-Lys(boc)-ome, opening avenues for innovative material science applications (Afrasiabi & Kraatz, 2013).

Zinc Sensing in Neural Stem Cells

Zhu et al. (2014) developed a ratiometric probe, LysoZn-1, based on the styryl-BODIPY-DPA scaffold with a lysosome-targeted 2-morpholinoethylamine moiety for the detection of Zn2+ in neural stem cells (NSCs). The probe's design incorporated aspects related to peptides like Z-D-Lys(boc)-ome, showcasing the role of such peptides in the development of advanced biosensors for monitoring metal ion concentrations within cellular compartments. This research could have significant implications for understanding the role of zinc in neurobiology and diseases associated with zinc dyshomeostasis (Zhu et al., 2014).

Safety And Hazards

In case of skin contact with Z-D-Lys(Boc)-OH, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical . Following ingestion, rinse the mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

特性

IUPAC Name |

methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWQKFBUQSKZOS-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Lys(boc)-ome | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2770537.png)

![(E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2770539.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2770540.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2770544.png)

![5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2770545.png)

![2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2770549.png)

![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2770552.png)

![N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2770559.png)